molecular formula C19H27N3O2 B5635830 N~1~-[1-(3-isopropenylphenyl)-1-methylethyl]-1,4-piperidinedicarboxamide

N~1~-[1-(3-isopropenylphenyl)-1-methylethyl]-1,4-piperidinedicarboxamide

Cat. No. B5635830
M. Wt: 329.4 g/mol
InChI Key: KNJSVUIOPBFMMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-[1-(3-isopropenylphenyl)-1-methylethyl]-1,4-piperidinedicarboxamide, commonly known as A-836,339, is a synthetic compound that belongs to the class of piperidine carboxamides. A-836,339 is a potent and selective agonist of the cannabinoid receptor type 2 (CB2 receptor). The CB2 receptor is mainly expressed in immune cells and is involved in the regulation of inflammation and immune responses. A-836,339 has gained significant attention in the scientific community due to its potential applications in the treatment of various inflammatory and autoimmune diseases.

Mechanism of Action

A-836,339 selectively activates the CB2 receptor, which is mainly expressed in immune cells. Activation of the CB2 receptor leads to a decrease in the production of pro-inflammatory cytokines and an increase in the production of anti-inflammatory cytokines. A-836,339 has also been shown to reduce the migration of immune cells to the site of inflammation, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
A-836,339 has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in various animal models of inflammatory diseases. A-836,339 has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. A-836,339 has also been shown to have potential applications in the treatment of cancer due to its anti-inflammatory and anti-tumor effects.

Advantages and Limitations for Lab Experiments

A-836,339 has several advantages for lab experiments. It is a selective agonist of the CB2 receptor and does not activate the CB1 receptor, which is mainly expressed in the brain and is responsible for the psychoactive effects of cannabinoids. A-836,339 is also highly potent and has a long half-life, which makes it suitable for in vivo experiments. However, A-836,339 has some limitations for lab experiments. It is a synthetic compound and may have potential toxicity issues. Furthermore, A-836,339 has not been extensively studied in humans and its safety profile in humans is not well established.

Future Directions

A-836,339 has several potential applications in the treatment of various inflammatory and autoimmune diseases. Future research should focus on the development of more potent and selective agonists of the CB2 receptor. Furthermore, the safety profile of A-836,339 in humans should be established through clinical trials. A-836,339 may also have potential applications in the treatment of neurodegenerative diseases and cancer, and further research should be conducted to explore these applications.

Synthesis Methods

A-836,339 can be synthesized using a multistep process starting from the commercially available 3-isopropenylphenylacetic acid. The first step involves the conversion of 3-isopropenylphenylacetic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 1,4-diaminobutane to form the corresponding amide. The amide is then subjected to a series of reactions involving reduction, protection, and deprotection steps to yield the final product, A-836,339.

Scientific Research Applications

A-836,339 has been extensively studied for its potential applications in the treatment of various inflammatory and autoimmune diseases. The CB2 receptor, which is selectively activated by A-836,339, is mainly expressed in immune cells and is involved in the regulation of inflammation and immune responses. A-836,339 has been shown to reduce inflammation and pain in various animal models of inflammatory diseases such as arthritis, multiple sclerosis, and colitis.

properties

IUPAC Name

1-N-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]piperidine-1,4-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N3O2/c1-13(2)15-6-5-7-16(12-15)19(3,4)21-18(24)22-10-8-14(9-11-22)17(20)23/h5-7,12,14H,1,8-11H2,2-4H3,(H2,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNJSVUIOPBFMMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)N2CCC(CC2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24810084
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N~1~-{2-[3-(prop-1-en-2-yl)phenyl]propan-2-yl}piperidine-1,4-dicarboxamide

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